Cas no 1782807-58-2 (3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid)

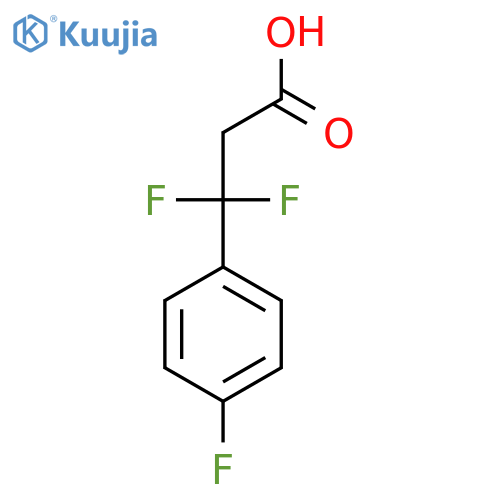

1782807-58-2 structure

商品名:3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid

CAS番号:1782807-58-2

MF:C9H7F3O2

メガワット:204.145893335342

MDL:MFCD28526979

CID:4772281

PubChem ID:84672024

3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid 化学的及び物理的性質

名前と識別子

-

- 3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid

- SB34354

- 3,3-Difluoro-3-(4-fluorophenyl)propanoic acid

-

- MDL: MFCD28526979

- インチ: 1S/C9H7F3O2/c10-7-3-1-6(2-4-7)9(11,12)5-8(13)14/h1-4H,5H2,(H,13,14)

- InChIKey: OQGRYYZMVHZTIE-UHFFFAOYSA-N

- ほほえんだ: FC(CC(=O)O)(C1C=CC(=CC=1)F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 210

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 37.3

3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1929257-0.5g |

3,3-difluoro-3-(4-fluorophenyl)propanoic acid |

1782807-58-2 | 0.5g |

$1440.0 | 2023-09-17 | ||

| Enamine | EN300-1929257-1g |

3,3-difluoro-3-(4-fluorophenyl)propanoic acid |

1782807-58-2 | 1g |

$1500.0 | 2023-09-17 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0824-5g |

3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid |

1782807-58-2 | 97% | 5g |

¥52446.15 | 2025-01-22 | |

| eNovation Chemicals LLC | Y1294498-1g |

3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid |

1782807-58-2 | 95% | 1g |

$1765 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1294498-5g |

3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid |

1782807-58-2 | 95% | 5g |

$6715 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1294498-5g |

3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid |

1782807-58-2 | 95% | 5g |

$6715 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1294498-1g |

3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid |

1782807-58-2 | 95% | 1g |

$1765 | 2024-07-28 | |

| Enamine | EN300-1929257-2.5g |

3,3-difluoro-3-(4-fluorophenyl)propanoic acid |

1782807-58-2 | 2.5g |

$2940.0 | 2023-09-17 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0824-5g |

3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid |

1782807-58-2 | 97% | 5g |

33904.74CNY | 2021-05-07 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0824-1g |

3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid |

1782807-58-2 | 97% | 1g |

8463.46CNY | 2021-05-07 |

3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid 関連文献

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

1782807-58-2 (3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid) 関連製品

- 2279938-29-1(Alkyne-SS-COOH)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1782807-58-2)3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):1731.0/6573.0